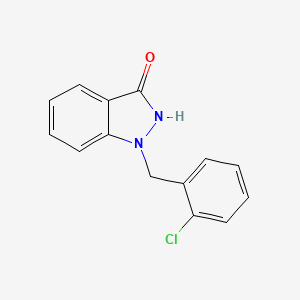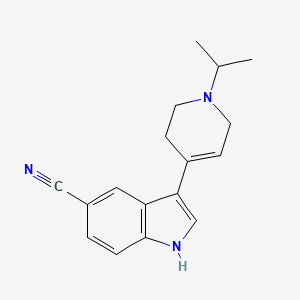
3-Amino-1-(4-fluorophenyl)-4-(thiophen-2-yl)azetidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-1-(4-fluorophenyl)-4-(thiophen-2-yl)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are cyclic amides. This compound is characterized by the presence of an amino group, a fluorophenyl group, and a thiophenyl group attached to the azetidinone ring. The unique structural features of this compound make it an interesting subject for various scientific research applications.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-Amino-1-(4-Fluorphenyl)-4-(thiophen-2-yl)azetidin-2-on beinhaltet in der Regel mehrstufige organische Reaktionen. Ein gängiger Syntheseweg umfasst die folgenden Schritte:
Bildung des Azetidinonrings: Der Azetidinonring kann durch eine Staudinger-Reaktion gebildet werden, die die Reaktion eines Imins mit einem Keten beinhaltet. Das Imin wird üblicherweise durch die Kondensation eines Amins mit einem Aldehyd oder Keton hergestellt.
Einführung der Fluorphenylgruppe: Die Fluorphenylgruppe kann durch eine nucleophile aromatische Substitutionsreaktion eingeführt werden, bei der ein Fluorbenzolderivat mit einem geeigneten Nucleophil reagiert.
Anlagerung der Thiophenylgruppe: Die Thiophenylgruppe kann über eine Kreuzkupplungsreaktion, wie z. B. die Suzuki- oder Stille-Kupplung, unter Verwendung eines Thiophenderivats und eines geeigneten Palladiumkatalysators angeglichen werden.
Industrielle Produktionsverfahren
Die industrielle Produktion von 3-Amino-1-(4-Fluorphenyl)-4-(thiophen-2-yl)azetidin-2-on kann die Optimierung der oben genannten Synthesewege beinhalten, um höhere Ausbeuten und Reinheit zu erzielen. Dies kann die Verwendung von kontinuierlichen Strömungsreaktoren, fortschrittlichen Reinigungsverfahren und Prozessoptimierung zur effizienten Steigerung der Produktion umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-Amino-1-(4-Fluorphenyl)-4-(thiophen-2-yl)azetidin-2-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, um bestimmte funktionelle Gruppen zu reduzieren.
Substitution: Die Verbindung kann abhängig von der Art der Substituenten und den Reaktionsbedingungen nucleophile oder elektrophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, Kaliumpermanganat und andere Oxidationsmittel.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid und andere Reduktionsmittel.
Substitution: Verschiedene Nucleophile oder Elektrophile, abhängig von der gewünschten Substitution.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. So kann die Oxidation beispielsweise oxidierte Derivate ergeben, während die Reduktion reduzierte Formen der Verbindung produzieren kann.
4. Wissenschaftliche Forschungsanwendungen
3-Amino-1-(4-Fluorphenyl)-4-(thiophen-2-yl)azetidin-2-on hat mehrere wissenschaftliche Forschungsanwendungen, darunter:
Chemie: Die Verbindung wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Biologie: Sie wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle, antivirale und Antikrebsaktivitäten.
Medizin: Die Verbindung wird auf ihre potenziellen therapeutischen Anwendungen untersucht, wie z. B. in der Entwicklung neuer Medikamente und Pharmazeutika.
Industrie: Sie wird in der Entwicklung neuer Materialien und als Vorläufer für die Synthese anderer industriell relevanter Verbindungen verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von 3-Amino-1-(4-Fluorphenyl)-4-(thiophen-2-yl)azetidin-2-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann ihre Wirkung durch Bindung an Enzyme, Rezeptoren oder andere Proteine ausüben und so deren Aktivität modulieren. Die genauen molekularen Zielstrukturen und -wege, die beteiligt sind, hängen von dem spezifischen biologischen oder chemischen Kontext ab, in dem die Verbindung verwendet wird.
Wissenschaftliche Forschungsanwendungen
3-Amino-1-(4-fluorophenyl)-4-(thiophen-2-yl)azetidin-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Wirkmechanismus
The mechanism of action of 3-Amino-1-(4-fluorophenyl)-4-(thiophen-2-yl)azetidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3-Amino-1-(4-Chlorphenyl)-4-(thiophen-2-yl)azetidin-2-on: Ähnliche Struktur mit einem Chloratom anstelle eines Fluoratoms.
3-Amino-1-(4-Bromphenyl)-4-(thiophen-2-yl)azetidin-2-on: Ähnliche Struktur mit einem Bromatom anstelle eines Fluoratoms.
3-Amino-1-(4-Methylphenyl)-4-(thiophen-2-yl)azetidin-2-on: Ähnliche Struktur mit einer Methylgruppe anstelle eines Fluoratoms.
Einzigartigkeit
Die Einzigartigkeit von 3-Amino-1-(4-Fluorphenyl)-4-(thiophen-2-yl)azetidin-2-on liegt im Vorhandensein des Fluoratoms, das seine chemische Reaktivität, biologische Aktivität und physikalischen Eigenschaften signifikant beeinflussen kann. Fluoratome sind dafür bekannt, die Stabilität und Lipophilie von Verbindungen zu verbessern, was sie für bestimmte Anwendungen besser geeignet macht.
Eigenschaften
Molekularformel |
C13H11FN2OS |
|---|---|
Molekulargewicht |
262.30 g/mol |
IUPAC-Name |
3-amino-1-(4-fluorophenyl)-4-thiophen-2-ylazetidin-2-one |
InChI |
InChI=1S/C13H11FN2OS/c14-8-3-5-9(6-4-8)16-12(11(15)13(16)17)10-2-1-7-18-10/h1-7,11-12H,15H2 |
InChI-Schlüssel |
RRJYLPIQTIKPMO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)C2C(C(=O)N2C3=CC=C(C=C3)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Cyclopropyl-4-(1,4-diazepan-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B11855594.png)
![Butanal, 3-methyl-4-[[tris(1-methylethyl)silyl]oxy]-, (3S)-](/img/structure/B11855608.png)







![Benzyl 7-hydroxyimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B11855646.png)


